5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine
Description
5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine is a brominated pyridine derivative featuring a methyl group at position 3, a bromine atom at position 5, and a tetrahydrofuran-2-ylmethyl substituent on the amine at position 2. This compound is of interest in medicinal chemistry due to the pyridine scaffold's prevalence in bioactive molecules.
Properties
IUPAC Name |
5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-5-9(12)6-13-11(8)14-7-10-3-2-4-15-10/h5-6,10H,2-4,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVRNQBCKHHEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2CCCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine exhibit promising anticancer properties. The presence of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have demonstrated that derivatives of pyridine can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Its structure allows it to penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics. Preliminary studies have shown effectiveness against various strains of bacteria, including resistant strains .
Material Science
Polymer Synthesis
this compound can be utilized as a monomer in polymer synthesis. Its functional groups enable it to participate in polymerization reactions, leading to the formation of new materials with desirable properties such as increased thermal stability and mechanical strength. Research into its use in creating biocompatible polymers is ongoing, particularly for applications in drug delivery systems .
Nanomaterials Development
The compound's unique properties make it suitable for the synthesis of nanomaterials. Studies have explored its role in the fabrication of nanoparticles that can be used in various applications, including catalysis and environmental remediation. The ability to modify its structure allows for tailoring nanoparticles for specific functions, enhancing their effectiveness in targeted applications .
Agricultural Chemistry
Pesticide Formulation
In agricultural chemistry, this compound has been evaluated as a potential pesticide ingredient. Its efficacy against pests and diseases affecting crops makes it a candidate for developing sustainable agricultural practices. Research has shown that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .
Plant Growth Regulation
Additionally, studies suggest that this compound may influence plant growth and development. It has been observed to affect hormone levels within plants, potentially leading to enhanced growth rates and improved resistance to environmental stressors .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the effectiveness of pyridine derivatives, including this compound, in inhibiting cancer cell proliferation. The research utilized various cancer cell lines and demonstrated significant reductions in cell viability upon treatment with the compound.
Case Study 2: Polymer Applications
Another research project focused on the synthesis of a new biocompatible polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties and was tested for drug delivery applications, showing promising results in vitro.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Amine Group
2.1.1. N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine
- Structure : Tert-butyl group replaces the tetrahydrofuran-methyl substituent.
- Molecular Weight : 243.15 g/mol (vs. ~285.17 g/mol for the target compound).
- Lacks hydrogen-bonding capability from the tetrahydrofuran oxygen, which may diminish interactions with polar biological targets.
2.1.2. 5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine
- Structure : Tetrahydropyran-4-ylmethyl substituent instead of tetrahydrofuran-2-ylmethyl.
- Molecular Weight : 299.21 g/mol.
- Key Differences :
2.2. Substituent Variations on the Pyridine Ring
2.2.1. 5-Bromo-3-methylpyridin-2-amine (CAS 3430-21-5)
- Structure : Lacks the tetrahydrofuran-methyl group on the amine.
- Similarity Score : 0.78 .
- Reduced steric hindrance may enhance accessibility to enzymatic active sites but decrease target specificity.
2.2.2. 3-Bromo-5-chloropyridin-2-amine (CAS 26163-03-1)
- Structure : Chlorine replaces the methyl group at position 3.
- Similarity Score : 0.81 .
- May exhibit different pharmacokinetic properties due to increased polarity.
2.3. Functional Group Additions
2.3.1. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- Structure : Dimethoxybenzyl substituent on the amine.
- Bulkier aromatic substituent may reduce blood-brain barrier permeability compared to the target compound’s tetrahydrofuran group.
2.3.2. 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
- Structure : Methoxy group at position 6.
- Similarity Score : 0.82 .
- Positional isomerism (methoxy at 6 vs. methyl at 3) could lead to divergent biological activity profiles.
3.1. Electronic and Steric Effects
- Target Compound: Bromine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic environment on the pyridine ring.
- Comparators :
Biological Activity
5-Bromo-3-methyl-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine (CAS Number: 1220017-11-7) is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom, a methyl group, and an amine group linked to a tetrahydrofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is , with a molecular weight of 271.15 g/mol. The structure includes several functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| CAS Number | 1220017-11-7 |
| IUPAC Name | 5-bromo-3-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the tetrahydrofuran moiety may enhance its solubility and cellular uptake, potentially leading to improved pharmacological effects.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realms of medicinal chemistry and organic synthesis:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess selective antimicrobial properties. For instance, compounds with similar structural features have shown efficacy against pathogens such as Chlamydia, indicating potential for development as antimicrobial agents .
- Anticancer Potential : Similar pyridine-based compounds have demonstrated significant inhibitory effects on cancer cell lines. For example, some derivatives have been shown to inhibit cell proliferation in breast cancer models, suggesting that this compound could be explored for anticancer applications .
- Enzyme Inhibition : Compounds structurally related to this molecule have been identified as inhibitors of key enzymes like GSK-3β, which plays a critical role in various signaling pathways associated with cancer and neurodegenerative diseases .
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A study investigated the effects of pyridine derivatives on MDA-MB-231 breast cancer cells, revealing that certain modifications led to enhanced potency and selectivity over non-cancerous cells .
- Chlamydial Inhibition : Research focusing on the antichlamydial activity of similar compounds demonstrated superior efficacy compared to traditional antibiotics, positioning these derivatives as promising candidates for further development .
- Pharmacokinetics and Toxicity : Evaluations of pharmacokinetic profiles indicate favorable absorption and distribution characteristics, alongside low toxicity profiles in animal models, which support further investigation into their therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
